(5-Fluoro-2-nitrophenyl)dimethylphosphine oxide
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Overview
Description
(5-Fluoro-2-nitrophenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C8H9FNO3P It is characterized by the presence of a fluorine atom, a nitro group, and a dimethylphosphine oxide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-nitrophenyl)dimethylphosphine oxide typically involves the reaction of 5-fluoro-2-nitroaniline with dimethylphosphinic chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-nitrophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Fluoro-2-nitrophenyl)dimethylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-nitrophenyl)dimethylphosphine oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in redox reactions, where it undergoes oxidation or reduction. The presence of the nitro and fluorine groups allows for specific interactions with biological targets, potentially leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-nitrophenyl)dimethylphosphine oxide
- (5-Bromo-2-nitrophenyl)dimethylphosphine oxide
- (5-Methyl-2-nitrophenyl)dimethylphosphine oxide
Uniqueness
(5-Fluoro-2-nitrophenyl)dimethylphosphine oxide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in specific synthetic applications where such properties are desired .
Properties
IUPAC Name |
2-dimethylphosphoryl-4-fluoro-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FNO3P/c1-14(2,13)8-5-6(9)3-4-7(8)10(11)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJKISMQCPSEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC(=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FNO3P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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